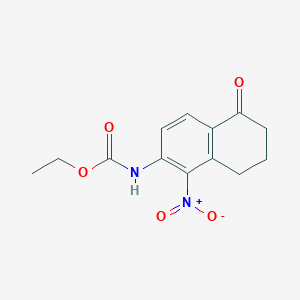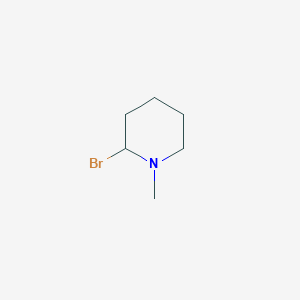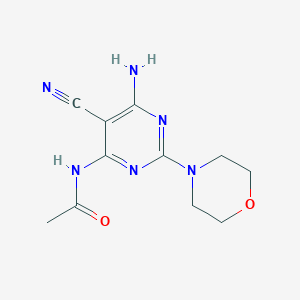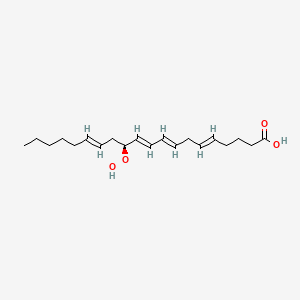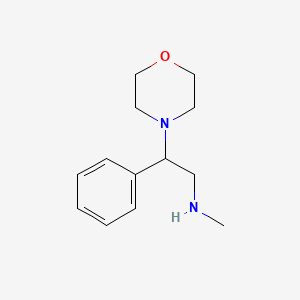![molecular formula C10H8Br2N2O B13884935 [5-Bromo-1-(4-bromophenyl)pyrazol-4-yl]methanol](/img/structure/B13884935.png)
[5-Bromo-1-(4-bromophenyl)pyrazol-4-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[5-Bromo-1-(4-bromophenyl)pyrazol-4-yl]methanol is a chemical compound belonging to the pyrazole family. Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two adjacent nitrogen atoms. This particular compound is notable for its bromine substituents, which can significantly influence its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [5-Bromo-1-(4-bromophenyl)pyrazol-4-yl]methanol typically involves the reaction of 4-bromophenylhydrazine with 1,3-dibromoacetone under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring. The final step involves the reduction of the carbonyl group to yield the methanol derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets stringent quality standards.
Análisis De Reacciones Químicas
Types of Reactions
[5-Bromo-1-(4-bromophenyl)pyrazol-4-yl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine substituents can be reduced to hydrogen using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: [5-Bromo-1-(4-bromophenyl)pyrazol-4-yl]methanone.
Reduction: [5-Hydro-1-(4-hydroxyphenyl)pyrazol-4-yl]methanol.
Substitution: [5-Methoxy-1-(4-methoxyphenyl)pyrazol-4-yl]methanol.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [5-Bromo-1-(4-bromophenyl)pyrazol-4-yl]methanol is used as a building block for the synthesis of more complex molecules. Its bromine substituents make it a versatile intermediate for various organic reactions.
Biology
Biologically, this compound has been studied for its potential antimicrobial and antifungal properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are being explored for their potential therapeutic effects, including anti-inflammatory and anticancer activities. The presence of the pyrazole ring is significant as it is a common scaffold in many pharmacologically active compounds.
Industry
Industrially, this compound is used in the production of agrochemicals and dyes. Its reactivity and stability make it suitable for various applications in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of [5-Bromo-1-(4-bromophenyl)pyrazol-4-yl]methanol involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes. In anticancer research, it has been shown to inhibit certain enzymes involved in cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
- [1-(4-Bromophenyl)-5-methyl-1H-pyrazol-4-yl]methanol
- [1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methanol
Uniqueness
Compared to similar compounds, [5-Bromo-1-(4-bromophenyl)pyrazol-4-yl]methanol is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of two bromine atoms enhances its potential for further functionalization and derivatization, making it a valuable intermediate in synthetic chemistry.
Propiedades
Fórmula molecular |
C10H8Br2N2O |
|---|---|
Peso molecular |
331.99 g/mol |
Nombre IUPAC |
[5-bromo-1-(4-bromophenyl)pyrazol-4-yl]methanol |
InChI |
InChI=1S/C10H8Br2N2O/c11-8-1-3-9(4-2-8)14-10(12)7(6-15)5-13-14/h1-5,15H,6H2 |
Clave InChI |
BPKRAYNQIXUSTM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N2C(=C(C=N2)CO)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[(4-tert-butylphenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13884866.png)
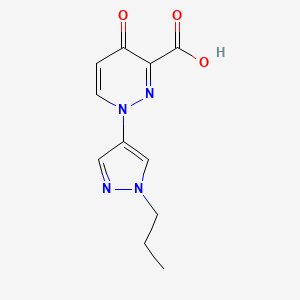
![1-[3-(4-Aminoanilino)propyl]pyrrolidin-2-one](/img/structure/B13884883.png)
![4-chloro-2-cyclopropyl-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13884885.png)
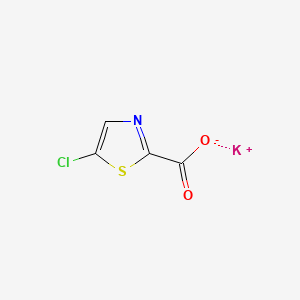
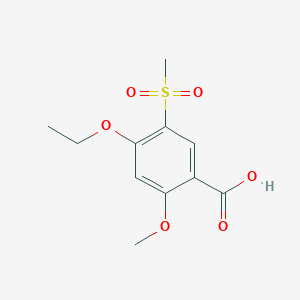
![6-amino-7-methylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13884898.png)
![2-Propan-2-yl-3,6,7,8-tetrahydrothiopyrano[3,2-d]pyrimidin-4-one](/img/structure/B13884903.png)
